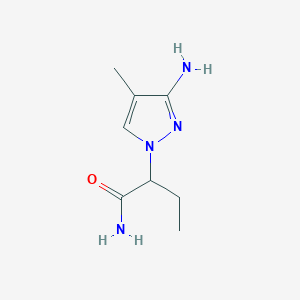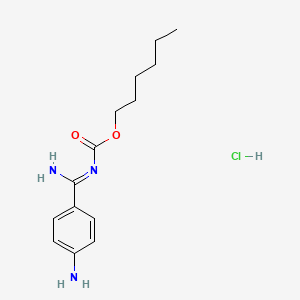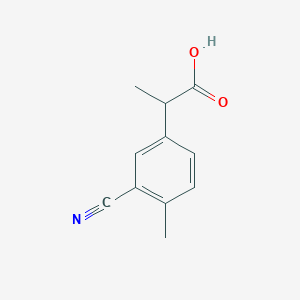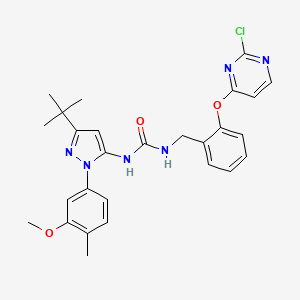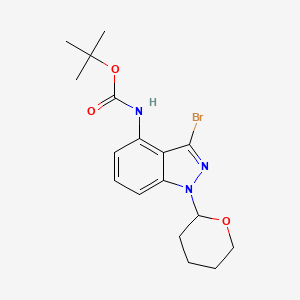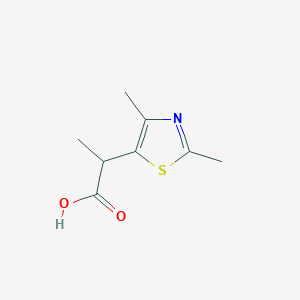![molecular formula C13H19N3O4S B13078572 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the reaction of piperidine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles, organic solvents, and bases.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of 2-[1-(2-Aminobenzenesulfonyl)piperidin-2-yl]ethan-1-amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is not well-documented. it is likely to interact with molecular targets through its functional groups. The nitro group may participate in redox reactions, while the piperidine ring can engage in various interactions with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A similar compound with an aminoethyl group instead of the nitrobenzenesulfonyl group.
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: A related compound with an ethan-1-ol group instead of ethan-1-amine.
Uniqueness
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is unique due to the presence of both the nitrobenzenesulfonyl and piperidine moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
2-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine |
InChI |
InChI=1S/C13H19N3O4S/c14-9-8-11-5-3-4-10-15(11)21(19,20)13-7-2-1-6-12(13)16(17)18/h1-2,6-7,11H,3-5,8-10,14H2 |
InChI Key |
DYHVGVBMLODRDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)

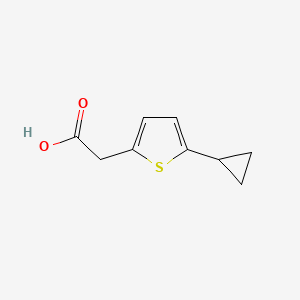

![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

